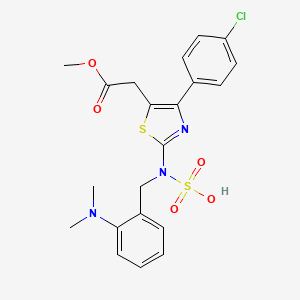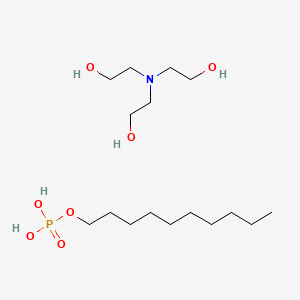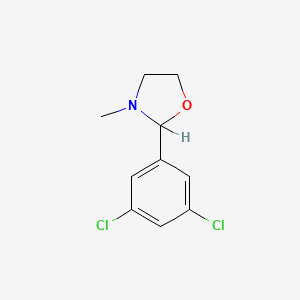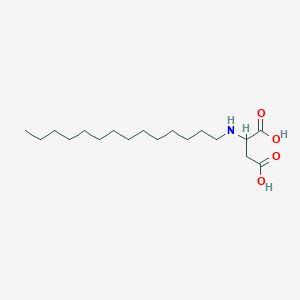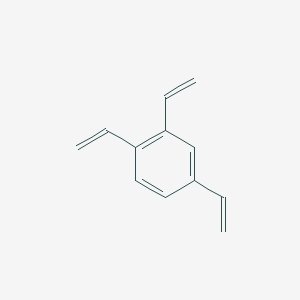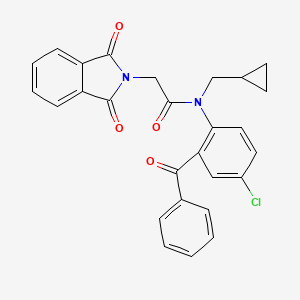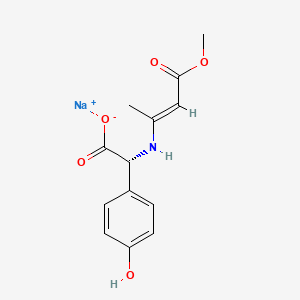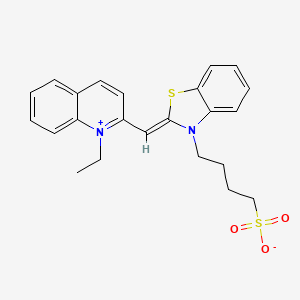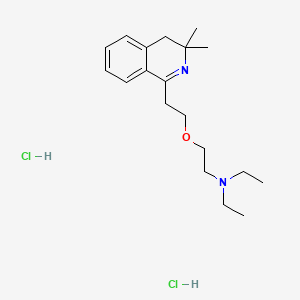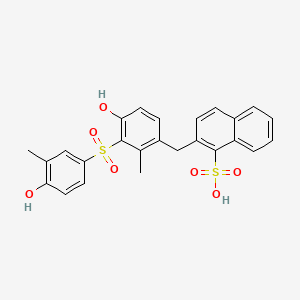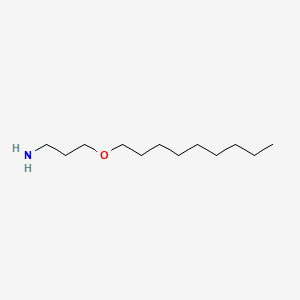
3-Nonoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nonoxypropan-1-amine is an organic compound with the molecular formula C₁₂H₂₇NO. It is characterized by a nonyl group attached to a propanamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Nonoxypropan-1-amine typically involves the reaction of 3-chloropropan-1-amine with nonanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nonoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group into primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the nonyl group or the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
3-Nonoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes involving amines.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Nonoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The nonyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
- 3-Methoxypropan-1-amine
- 3-Ethoxypropan-1-amine
- 3-Butoxypropan-1-amine
Comparison: Compared to these similar compounds, 3-Nonoxypropan-1-amine has a longer alkyl chain, which can influence its physical and chemical properties. The longer chain increases hydrophobicity, which can affect solubility and reactivity. This uniqueness makes this compound suitable for specific applications where longer alkyl chains are advantageous .
Propriétés
Numéro CAS |
16728-62-4 |
|---|---|
Formule moléculaire |
C12H27NO |
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
3-nonoxypropan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-13H2,1H3 |
Clé InChI |
ZINQYRQLEDIWQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



